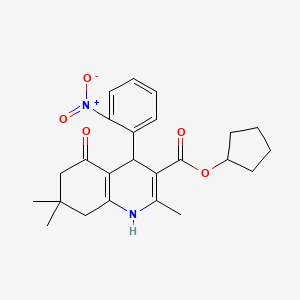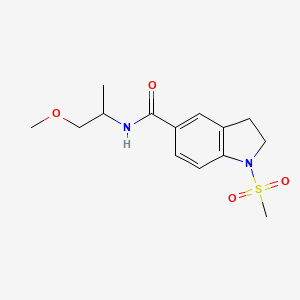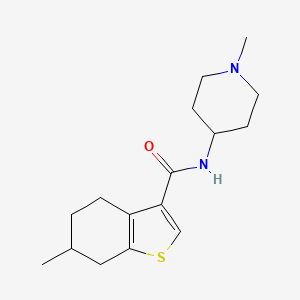![molecular formula C22H24N2O4S B5178643 pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate](/img/structure/B5178643.png)
pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate, also known as NSC-163501, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of sulfonylurea derivatives, which are known to have various biological activities.
作用机制
The mechanism of action of pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate involves the inhibition of various enzymes, such as carbonic anhydrase and ATP-sensitive potassium channels. This inhibition leads to various physiological effects, such as the inhibition of cancer cell growth and the reduction of blood glucose levels.
Biochemical and Physiological Effects:
Pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of blood glucose levels, and the protection of neurons from oxidative stress. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
实验室实验的优点和局限性
One of the advantages of using pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate in lab experiments is its ability to selectively target specific enzymes, making it a useful tool for studying their functions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate. One potential direction is the development of more selective and less toxic analogs of this compound for use in scientific research. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in various disease treatments. Finally, the use of pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate in combination with other drugs may also be explored to enhance its therapeutic effects.
In conclusion, pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate is a synthetic compound that has potential applications in various scientific research areas, including cancer therapy, diabetes treatment, and neurological disorders. Its mechanism of action involves the inhibition of various enzymes, leading to various physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study that may lead to the development of new treatments for various diseases.
合成方法
The synthesis of pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate involves the reaction between 4-aminobenzenesulfonamide and 1-naphthyl isocyanate in the presence of a solvent and a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
科学研究应用
Pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate has been studied for its potential applications in various scientific research areas, including cancer therapy, diabetes treatment, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, it has been found to have hypoglycemic effects, making it a potential treatment option for diabetes. Furthermore, pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
属性
IUPAC Name |
pentyl N-[4-(naphthalen-1-ylsulfamoyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-2-3-6-16-28-22(25)23-18-12-14-19(15-13-18)29(26,27)24-21-11-7-9-17-8-4-5-10-20(17)21/h4-5,7-15,24H,2-3,6,16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSNPADAMUTRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide](/img/structure/B5178564.png)
![3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5178572.png)

![4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5178581.png)


![5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5178599.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5178608.png)
![3-butoxy-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5178609.png)

![2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5178626.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B5178634.png)

